molecular formula C12H16ClNO3 B2468496 Methyl 8-methoxy-1,2,3,4-tetrahydroisoquinoline-5-carboxylate;hydrochloride CAS No. 2418674-13-0

Methyl 8-methoxy-1,2,3,4-tetrahydroisoquinoline-5-carboxylate;hydrochloride

Cat. No. B2468496
CAS RN: 2418674-13-0
M. Wt: 257.71
InChI Key: DRNDZOZXVDOCPL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“Methyl 8-methoxy-1,2,3,4-tetrahydroisoquinoline-5-carboxylate;hydrochloride” is a derivative of 1,2,3,4-tetrahydroisoquinolines (THIQ), which is a secondary amine with the chemical formula C9H11N . THIQs form an important class in the large group of natural products known as isoquinoline alkaloids . THIQ-based natural and synthetic compounds exert diverse biological activities against various infective pathogens and neurodegenerative disorders .


Synthesis Analysis

The synthesis of THIQ derivatives involves the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of a dehydrating agent such as POCl3, P2O5, ZnCl2 to generate 3,4-dihydro isoquinoline derivatives . In another method, the alcohol on the resulting intermediate was converted to an alkyl chloride using SOCl2, which was then used to alkylate various amines to yield the final compounds .


Molecular Structure Analysis

The molecular structure of THIQs is a heterocyclic scaffold that has garnered a lot of attention in the scientific community . This has resulted in the development of novel THIQ analogs with potent biological activity .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of THIQ derivatives include cyclization and alkylation . The cyclization of an N-acyl derivative of β-phenylethylamine in the presence of a dehydrating agent generates 3,4-dihydro isoquinoline derivatives . The alcohol on the resulting intermediate is then converted to an alkyl chloride using SOCl2, which is then used to alkylate various amines to yield the final compounds .

Scientific Research Applications

Synthesis and Derivatives

Methyl 8-methoxy-1,2,3,4-tetrahydroisoquinoline-5-carboxylate hydrochloride is part of a family of compounds that have been the subject of various synthetic efforts. For example, Macháček et al. (2006) described the preparation of N-substituted methyl 3S-2-aminocarbonyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylates, leading to the synthesis of compounds like hydantoins and thiohydantoins from methyl 1,2,3,4-tetrahydroisoquinoline-3-carboxylate. This showcases the compound's potential as a precursor in synthesizing structurally complex and diverse molecules (Macháček et al., 2006).

Chemical Transformations

Yokoya et al. (2023) explored the intramolecular photoredox transformation of 7-methoxy-6-methyl-1,2,3,4-tetrahydroisoquinoline-5,8-dione derivatives, demonstrating the compound's utility in complex chemical transformations and its potential in generating biologically active marine natural products (Yokoya et al., 2023).

Enantioselective Synthesis

The compound's framework has been utilized in the enantioselective synthesis of related molecules. For instance, a study by Patel and Patel (2017) synthesized a novel ligand and its metal complexes with the framework of a related compound, highlighting the compound's relevance in developing pharmacologically significant materials (Patel & Patel, 2017).

Biochemical Applications

Neuroprotective Studies

Kotake et al. (2005) investigated the neuroprotective effects of 1-methyl-1,2,3,4-tetrahydroisoquinoline (a structurally related compound), indicating the compound's potential role in neuroprotective strategies, especially in conditions like Parkinson's disease (Kotake et al., 2005).

Antiparasitic Activities

A study on the enantiomers of an 8-aminoquinoline compound, a class to which Methyl 8-methoxy-1,2,3,4-tetrahydroisoquinoline-5-carboxylate hydrochloride is related, showcased distinct antiparasitic activities and toxicities, underscoring the compound's potential in therapeutic applications for parasitic infections (Nanayakkara et al., 2008).

Safety and Hazards

While specific safety and hazard information for “Methyl 8-methoxy-1,2,3,4-tetrahydroisoquinoline-5-carboxylate;hydrochloride” was not found, general safety measures for handling similar compounds include avoiding breathing mist, gas or vapours, avoiding contact with skin and eyes, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, evacuating personnel to safe areas, and keeping people away from and upwind of spill/leak .

Future Directions

THIQs have garnered significant attention due to their diverse biological activities, leading to the development of novel THIQ analogs with potent biological activity . Future research may focus on the synthesis, molecular docking, and dynamics studies for infectious diseases . Additionally, new and environmentally friendly methods for the synthesis of THIQ derivatives are on the rise .

properties

IUPAC Name

methyl 8-methoxy-1,2,3,4-tetrahydroisoquinoline-5-carboxylate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO3.ClH/c1-15-11-4-3-9(12(14)16-2)8-5-6-13-7-10(8)11;/h3-4,13H,5-7H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRNDZOZXVDOCPL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2CNCCC2=C(C=C1)C(=O)OC.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.